N'-benzylidenemethanesulfonohydrazide
Description
N'-Benzylidenemethanesulfonohydrazide is a hydrazide derivative characterized by a methanesulfonohydrazide backbone conjugated to a benzylidene moiety via an imine (C=N) bond. The synthesis typically involves condensation of methanesulfonohydrazide with substituted benzaldehydes under reflux conditions in ethanol or DMF, often catalyzed by acidic or oxidative agents . The structure is confirmed via spectroscopic techniques (1H/13C NMR, HRMS) and elemental analysis .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-13(11,12)10-9-7-8-5-3-2-4-6-8/h2-7,10H,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKWDJZMYUUGPP-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N/N=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879136 | |
| Record name | Benzaldehyde Me-sulfonylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectral Analysis
- Disulfide Analogs: Compounds like N,N'-disulfanediyl-bis(N'-benzylideneacetohydrazide) () show distinct disulfide (S–S) linkages, enabling glutathione-responsive cleavage in cancer cells. However, methanesulfonohydrazides lack this feature, limiting their redox activity .
- Spectral Data: HRMS: (E)-N'-(4-Nitrobenzylidene)benzenesulfonohydrazide exhibits [M+H]⁺ at 305.0563 (calc. 305.0565) . 1H NMR: Allyl-substituted derivatives show characteristic peaks at δ 5.2–5.8 ppm for vinyl protons .
Key Research Findings
Substituent Positioning : Para-substituted derivatives generally outperform ortho/meta analogs in enzyme inhibition due to better alignment with active-site residues .
Bioisosteric Replacements: Replacing sulfonohydrazide with dithiocarbazate (e.g., in ) alters metal-binding capacity but reduces metabolic stability .
Thermodynamic Stability : The (E)-isomer is 10–15 kcal/mol more stable than the (Z)-form, as shown by DFT calculations (implied in ).
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